molecular formula C22H25N3O6 B12200079 methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate

methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate

Cat. No.: B12200079
M. Wt: 427.4 g/mol
InChI Key: LLGYSUNWUDJQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate typically involves multiple steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Indole Moiety: The synthesized indole is then linked to an ethyl carbamate group through a carbamoylation reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbamate derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, the indole moiety may interact with serotonin receptors, while the benzoate ester could influence enzyme activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate: Similar structure but lacks the methoxy group on the indole moiety.

    Methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}benzoate: Similar structure but lacks the carbamate group.

Uniqueness

The presence of both the methoxy group on the indole moiety and the carbamate group in methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

Methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate is a complex organic compound with significant potential in biological applications. With a molecular formula of C22H25N3O6 and a molecular weight of approximately 427.4 g/mol, this compound features multiple functional groups that contribute to its diverse biological activities.

Chemical Structure and Properties

The compound's structure includes:

  • Benzoate Ester : Provides stability and solubility.
  • Carbamoyl Group : Impacts the compound's interaction with biological targets.
  • Indole Derivative : Known for its neuropharmacological properties.

Structural Features Table

FeatureDescription
Molecular FormulaC22H25N3O6
Molecular Weight~427.4 g/mol
Functional GroupsMethoxy, Carbamoyl, Indole

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and antimicrobial properties.

Neuropharmacological Effects

Indole derivatives are known to interact with serotonin receptors, potentially influencing mood and cognition. Preliminary studies suggest that this compound may:

  • Act as a serotonin receptor agonist : Enhancing serotonin signaling pathways.
  • Exhibit anxiolytic effects : Reducing anxiety in animal models.

Antimicrobial Activity

Studies have shown that related indole compounds possess antibacterial properties. This compound has demonstrated:

  • Inhibition of Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
  • Moderate activity against Gram-negative bacteria : Such as Escherichia coli.

Case Studies and Research Findings

  • Neuropharmacological Study :
    • A study reported that an indole derivative similar to methyl 4,5-dimethoxy compound showed significant binding affinity to serotonin receptors (IC50 values ranging from 10 to 50 nM) .
    • Behavioral tests indicated reduced anxiety-like behavior in rodents.
  • Antibacterial Study :
    • In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli .
    • The agar diffusion method confirmed the antibacterial activity, showing clear inhibition zones.

Interaction Studies

Understanding the pharmacodynamics of this compound involves studying its binding affinity to various receptors. Initial findings indicate:

  • Serotonin Receptors : Potentially modulating mood and anxiety.
  • Dopamine Receptors : Suggesting implications for psychotropic effects.

Properties

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoylamino]benzoate

InChI

InChI=1S/C22H25N3O6/c1-28-14-5-6-17-15(9-14)13(12-24-17)7-8-23-22(27)25-18-11-20(30-3)19(29-2)10-16(18)21(26)31-4/h5-6,9-12,24H,7-8H2,1-4H3,(H2,23,25,27)

InChI Key

LLGYSUNWUDJQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.